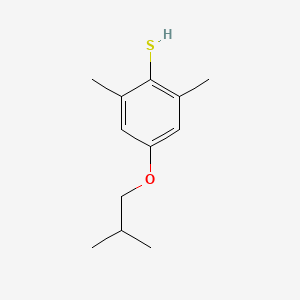
4-Isobutoxy-2,6-dimethylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is a derivative of benzenethiol, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2,6-dimethylbenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and isobutyl bromide.
Etherification: The phenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxy-2,6-dimethylphenol.
Thiol Formation: The final step involves the conversion of the phenol to the thiol using a reagent like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Isobutoxy-2,6-dimethylbenzenethiol can undergo several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Isobutoxy-2,6-dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Isobutoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical pathways. The isobutoxy and dimethyl groups may influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain contexts.
4-Isobutoxybenzenethiol: Lacks the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
4-Isobutoxy-2,6-dimethylbenzenethiol is unique due to the combination of the isobutoxy and dimethyl groups, which can influence its chemical reactivity and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial purposes.
特性
分子式 |
C12H18OS |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3 |
InChIキー |
DMIVSOZNGRJGIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1S)C)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


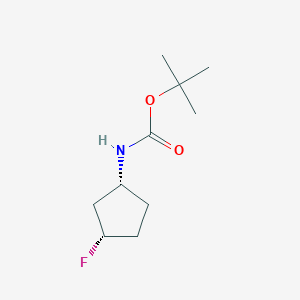
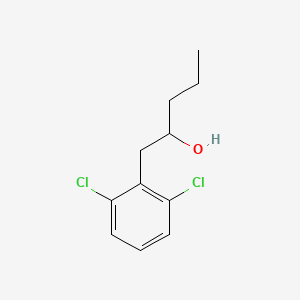
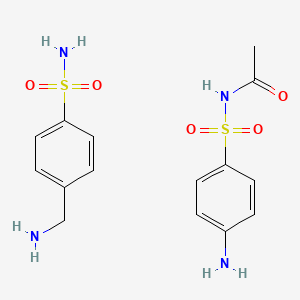


![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
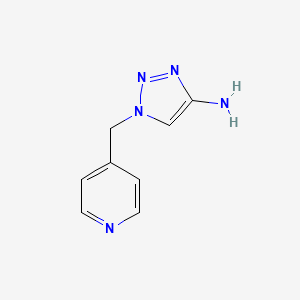



![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
